4-Isopropoxy-2-methyl-1-vinylbenzene
Description
4-Isopropoxy-2-methyl-1-vinylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an isopropoxy group (-OCH(CH₃)₂) at the para position (C4), a methyl group (-CH₃) at the ortho position (C2), and a vinyl group (-CH=CH₂) at the meta position (C1). This combination of substituents imparts unique physicochemical properties, including polarity, steric bulk, and reactivity.
Properties
IUPAC Name |
1-ethenyl-2-methyl-4-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBFVUFWFXYKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Isopropoxy-2-methyl-1-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with m-cresol and thiocyanate.
First Reaction: m-Cresol reacts with thiocyanate in the presence of a catalyst to form an intermediate product.
Second Reaction: The intermediate product is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate.
Final Reaction: This intermediate undergoes a reaction with isopropyl magnesium halide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process avoids the use of toxic reagents and minimizes the generation of acidic wastewater, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-2-methyl-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropoxy-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The vinyl group can also undergo polymerization reactions, forming long-chain polymers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Isopropoxy-2-methyl-1-vinylbenzene with four analogs from the evidence, focusing on substituent effects, molecular properties, and reactivity.
4-Isopropyl-2-methoxy-1-methylbenzene (CAS 6379-73-3)
- Structure : Benzene with methoxy (-OCH₃) at C2, methyl (-CH₃) at C1, and isopropyl (-CH(CH₃)₂) at C4.
- Key Differences: Methoxy vs. Isopropoxy: Methoxy is smaller and less sterically hindered, leading to lower molecular weight (164.25 g/mol vs. theoretical ~178.27 g/mol for the target compound) and higher volatility. Isopropyl vs.
- Implications : The target compound’s isopropoxy group likely increases hydrophobicity and steric hindrance, while the vinyl group enhances reactivity in radical or electrophilic processes.
4-Bromo-1-isopropoxy-2-vinylbenzene (CAS 16602-27-0)
- Structure : Benzene with bromine (-Br) at C4, isopropoxy (-OCH(CH₃)₂) at C1, and vinyl (-CH=CH₂) at C2.
- Key Differences :
- Bromine Substitution : The electronegative bromine atom increases molecular weight (241.12 g/mol vs. ~178.27 g/mol for the target) and alters electronic properties, making the ring more susceptible to nucleophilic substitution.
- Substituent Positions : The vinyl group’s position (C2 vs. C1) may influence regioselectivity in further reactions.
- Implications : Bromine’s presence could enhance the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl group may favor steric stabilization.
1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8)
- Structure : Benzene with chloro (-Cl) at C1, isopropyl (-CH(CH₃)₂) at C3, and methyl (-CH₃) at C4.
- Key Differences :
- Lack of Oxygen/Unsaturation : The absence of isopropoxy or vinyl groups reduces polarity and π-system conjugation, limiting solubility in polar solvents.
- Chlorine vs. Methyl : Chlorine’s electron-withdrawing nature directs electrophilic substitution to meta/para positions, whereas methyl is electron-donating.
- Implications : The target compound’s oxygenated and unsaturated groups may improve solubility in organic solvents and reactivity in Diels-Alder or polymerization reactions.
4-Isopropenyl-1-methylbenzene (Synonyms: 4-Methylisopropenylbenzene)
- Structure : Benzene with isopropenyl (-CH₂-C(CH₃)=CH₂) at C4 and methyl (-CH₃) at C1.
- Key Differences :
- Isopropenyl vs. Vinyl : The isopropenyl group introduces additional branching, increasing steric hindrance and reducing polymerization rates compared to the linear vinyl group.
- Lack of Isopropoxy : Without the ether linkage, this compound is less polar and more volatile.
- Implications : The target compound’s isopropoxy group may enhance thermal stability and resistance to oxidation.
Comparative Data Table
Research Findings and Implications
- Steric Effects : The isopropoxy group in the target compound and 4-isopropyl-2-methoxy-1-methylbenzene may hinder reactions at the aromatic ring’s ortho positions.
- Solubility : Oxygen-containing substituents (e.g., isopropoxy) likely improve solubility in aprotic solvents compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
